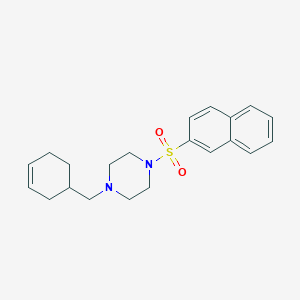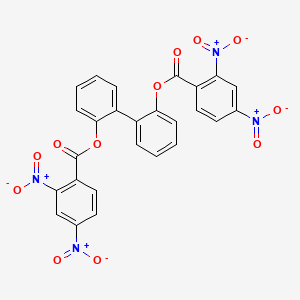![molecular formula C36H29F2N3O5S B10890724 (2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10890724.png)
(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s complex name suggests a fused heterocyclic structure with various functional groups.
- It belongs to the class of thiazolo-benzoxadiazocines, which are intriguing due to their diverse biological activities.
- Thiazoles are five-membered rings containing sulfur and nitrogen atoms, and benzoxadiazocines are bridged bicyclic systems.
- This compound likely exhibits interesting properties due to its unique structural features.
Preparation Methods
- Unfortunately, I couldn’t find direct synthetic routes for this specific compound in the literature.
- similar compounds often involve multistep syntheses, combining various reactions like condensations, cyclizations, and functional group transformations.
- Industrial production methods might involve scale-up of optimized laboratory procedures.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the methoxy or phenolic groups.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: Halogenation or other substitutions may occur at specific positions.
- Common reagents and conditions would depend on the specific reactions involved.
- Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial, antifungal, or antiviral agent.
Chemistry: Explore its reactivity and use as a building block for more complex molecules.
Biology: Assess its impact on cellular processes or biological pathways.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- Without specific data, we can only speculate:
- It might interact with enzymes, receptors, or nucleic acids.
- Pathways affected could include cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs, but we can compare it to related structures:
Nitazoxanide: An antimicrobial drug with a thiazole ring .
Darbufelone: An anti-inflammatory compound containing a thiazole moiety .
2,2-difluoro-4,6-(4-methylphenyl)-1,3,2-dioxaborine: A related compound with luminescence properties .
2-{[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone: Another derivative .
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C36H29F2N3O5S |
|---|---|
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(13E)-13-[[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide |
InChI |
InChI=1S/C36H29F2N3O5S/c1-20-8-4-6-10-26(20)39-33(42)31-32-24-9-5-7-11-28(24)46-36(31,2)40-35-41(32)34(43)30(47-35)17-21-12-14-27(44-3)22(16-21)19-45-29-15-13-23(37)18-25(29)38/h4-18,31-32H,19H2,1-3H3,(H,39,42)/b30-17+ |
InChI Key |
SJZUYSNUJRAHJU-OCSSWDANSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2C3C4=CC=CC=C4OC2(N=C5N3C(=O)/C(=C\C6=CC(=C(C=C6)OC)COC7=C(C=C(C=C7)F)F)/S5)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C3C4=CC=CC=C4OC2(N=C5N3C(=O)C(=CC6=CC(=C(C=C6)OC)COC7=C(C=C(C=C7)F)F)S5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B10890644.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10890650.png)

![methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10890664.png)

![N-benzyl-2-{2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B10890684.png)
![N'~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide](/img/structure/B10890691.png)
![(2E)-3-(3-{[(Z)-(8-methoxynaphthalen-1-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B10890693.png)
![2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B10890701.png)

methanone](/img/structure/B10890725.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10890735.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10890738.png)
![11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10890741.png)
